
Arginyl-isoleucyl-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arginyl-isoleucyl-tyrosine is a tripeptide composed of the amino acids arginine, isoleucine, and tyrosine. This compound is of significant interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The unique combination of these amino acids endows the compound with distinct biochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of arginyl-isoleucyl-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the carboxyl group: of the amino acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection of the amino group: using trifluoroacetic acid (TFA) to remove the protecting group.
Coupling of the next amino acid: in the sequence.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.
Analyse Chemischer Reaktionen
Types of Reactions: Arginyl-isoleucyl-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or peracetic acid can be used as oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Electrophiles such as alkyl halides can react with the amino groups under basic conditions.
Major Products:
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds, if any.
Substitution: Formation of alkylated derivatives of the peptide.
Wissenschaftliche Forschungsanwendungen
Arginyl-isoleucyl-tyrosine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of arginyl-isoleucyl-tyrosine involves its interaction with specific molecular targets. The arginine residue can form hydrogen bonds and ionic interactions with negatively charged groups, while the tyrosine residue can participate in aromatic stacking and hydrophobic interactions. These interactions enable the peptide to modulate various biochemical pathways, including enzyme activity and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Arginyl-glycyl-aspartic acid: Known for its role in cell adhesion and signaling.
Isoleucyl-glutamyl-tyrosine: Studied for its involvement in immune responses.
Tyrosyl-lysyl-phenylalanine: Investigated for its antimicrobial properties.
Uniqueness: Arginyl-isoleucyl-tyrosine is unique due to its specific combination of amino acids, which imparts distinct biochemical properties. The presence of arginine provides strong ionic interactions, while tyrosine offers aromatic and hydrophobic interactions, making this peptide versatile in various applications.
Eigenschaften
CAS-Nummer |
233673-40-0 |
|---|---|
Molekularformel |
C21H34N6O5 |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C21H34N6O5/c1-3-12(2)17(27-18(29)15(22)5-4-10-25-21(23)24)19(30)26-16(20(31)32)11-13-6-8-14(28)9-7-13/h6-9,12,15-17,28H,3-5,10-11,22H2,1-2H3,(H,26,30)(H,27,29)(H,31,32)(H4,23,24,25)/t12-,15-,16-,17-/m0/s1 |
InChI-Schlüssel |
FNXCAFKDGBROCU-STECZYCISA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


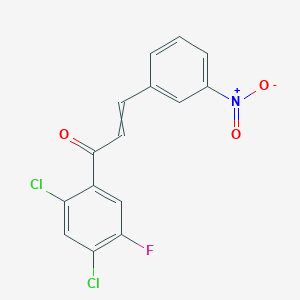
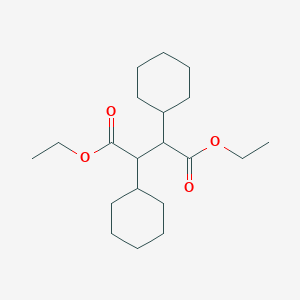
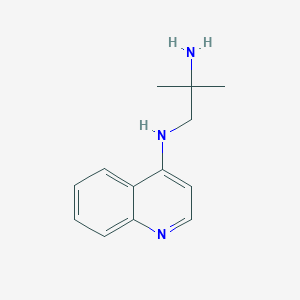
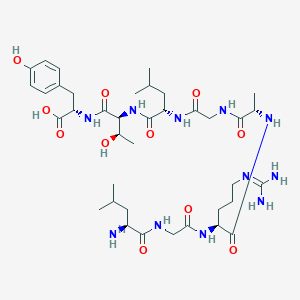

![5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine](/img/structure/B14239066.png)
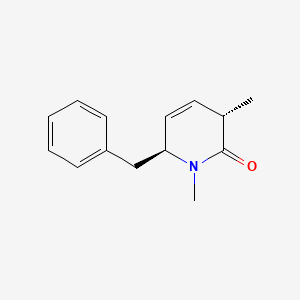

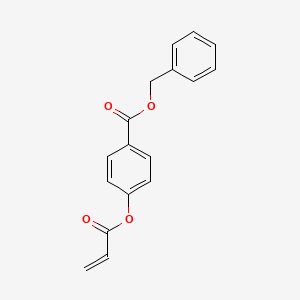
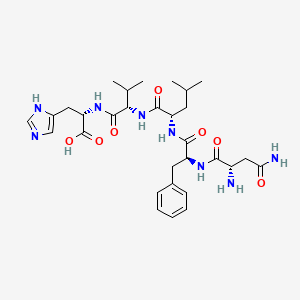
![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)
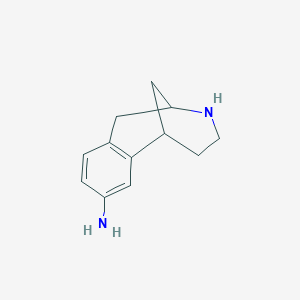
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)

